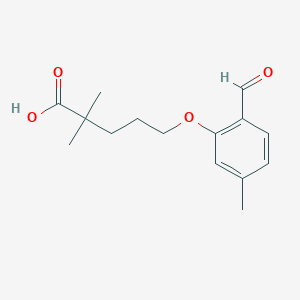![molecular formula C22H30O2Si B14266781 (5S)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal CAS No. 185749-17-1](/img/structure/B14266781.png)
(5S)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal is an organic compound that features a silyl ether functional group. This compound is often used in organic synthesis due to its unique reactivity and stability. The presence of the tert-butyl(diphenyl)silyl group provides steric protection, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal typically involves the protection of a hydroxyl group using tert-butyl(diphenyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine, which facilitates the formation of the silyl ether. The aldehyde group is then introduced through oxidation of the corresponding alcohol using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale protection and oxidation reactions. The use of continuous flow reactors can enhance the efficiency and scalability of these processes, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
(5S)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The silyl ether group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Imidazole, pyridine, tert-butyl(diphenyl)silyl chloride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various silyl-protected intermediates.
Scientific Research Applications
(5S)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal is utilized in several scientific research applications:
Chemistry: As a protected intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving aldehydes and alcohols.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (5S)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal involves its reactivity as an aldehyde and a silyl ether. The aldehyde group can participate in nucleophilic addition reactions, while the silyl ether group provides steric protection, preventing unwanted side reactions. This dual functionality makes it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- (5S)-5-{[tert-Butyldimethylsilyl]oxy}hexanal
- (5S)-5-{[tert-Butylmethoxysilyl]oxy}hexanal
- (5S)-5-{[tert-Butylphenylsilyl]oxy}hexanal
Uniqueness
(5S)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal is unique due to the presence of the diphenyl groups attached to the silyl ether. These groups provide additional steric hindrance, enhancing the stability of the compound and making it particularly useful in reactions where selective protection is required.
Properties
CAS No. |
185749-17-1 |
|---|---|
Molecular Formula |
C22H30O2Si |
Molecular Weight |
354.6 g/mol |
IUPAC Name |
(5S)-5-[tert-butyl(diphenyl)silyl]oxyhexanal |
InChI |
InChI=1S/C22H30O2Si/c1-19(13-11-12-18-23)24-25(22(2,3)4,20-14-7-5-8-15-20)21-16-9-6-10-17-21/h5-10,14-19H,11-13H2,1-4H3/t19-/m0/s1 |
InChI Key |
BKVKFFINIXHUHI-IBGZPJMESA-N |
Isomeric SMILES |
C[C@@H](CCCC=O)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Canonical SMILES |
CC(CCCC=O)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


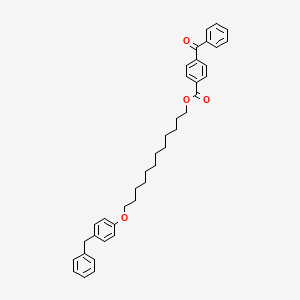
![4-[Bis(benzyloxy)methyl]benzaldehyde](/img/structure/B14266701.png)
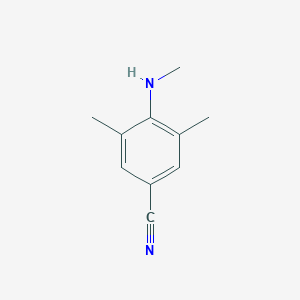
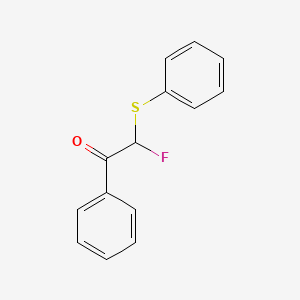
![Borane, dibutyl[1-(difluoromethylene)pentyl]-](/img/structure/B14266713.png)
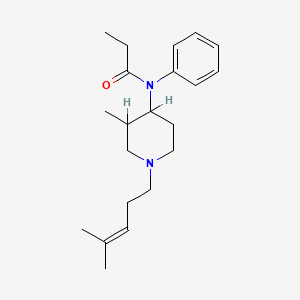
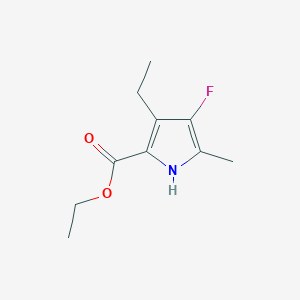
![Ethyl 3-[9-(oxan-2-yl)-9H-purin-6-yl]benzoate](/img/structure/B14266734.png)
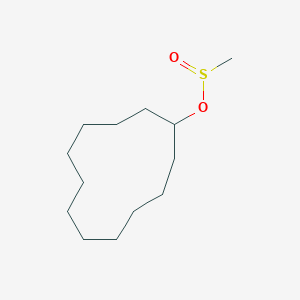
![(2R,3R,4S,5R,6R)-2-[[(2R,15R,16R)-9-chloro-15-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-2,16-dimethyl-7-oxapentacyclo[9.7.0.02,8.06,8.012,16]octadecan-5-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14266747.png)
![3,3'-[Disulfanediylbis(methylene)]bis(7,7-dimethylbicyclo[4.1.0]hept-3-ene)](/img/structure/B14266750.png)
![N-[3-(4-chloroanilino)-1-phenylpropylidene]hydroxylamine](/img/structure/B14266773.png)

